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molecular formula C6H6O2S B8759099 1-(4-Hydroxy-3-thienyl)ethanone CAS No. 5556-16-1

1-(4-Hydroxy-3-thienyl)ethanone

Cat. No. B8759099
M. Wt: 142.18 g/mol
InChI Key: AJDBMHRSQPGEOV-UHFFFAOYSA-N
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Patent
US04242518

Procedure details

2.88 parts of 3-hydroxy-4-acetyldihydrothiophene are introduced into 20 parts by volume of dried methylene chloride; a solution of 1.7 parts by volume of sulfuryl chloride in 20 parts by volume of dried methylene chloride is added in the course of 10 minutes at 0° C. During the reaction, nitrogen is passed in, in order to expel the hydrochloric acid formed. After 30 minutes, the reaction mixture is worked up. The end product is isolated from the reaction mixture by the method described in Example 1c. 2.22 parts (77% of theory) of 3-hydroxy-4-acetylthiophene of melting point 44°-47° C. are obtained.
Name
3-hydroxy-4-acetyldihydrothiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[C:6]([C:7](=[O:9])[CH3:8])=[CH:5][S:4][CH2:3]1.S(Cl)(Cl)(=O)=O.Cl>C(Cl)Cl>[OH:1][C:2]1[C:6]([C:7](=[O:9])[CH3:8])=[CH:5][S:4][CH:3]=1

Inputs

Step One
Name
3-hydroxy-4-acetyldihydrothiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CSC=C1C(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the reaction, nitrogen
CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The end product is isolated from the reaction mixture by the method

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CSC=C1C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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